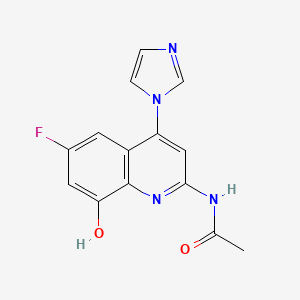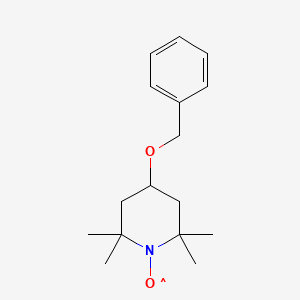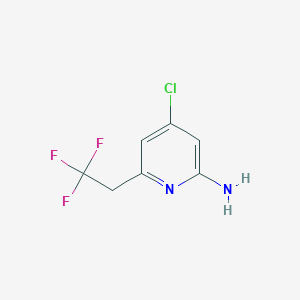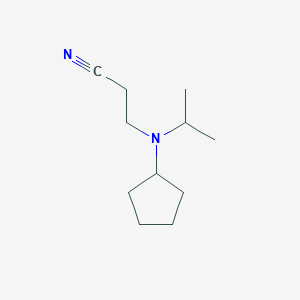
3-(Cyclopentyl(isopropyl)amino)propanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Cyclopentyl(isopropyl)amino)propanenitrile is an organic compound characterized by the presence of a cyclopentyl group, an isopropyl group, and an amino group attached to a propanenitrile backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclopentyl(isopropyl)amino)propanenitrile typically involves the reaction of cyclopentylamine with isopropyl bromide to form cyclopentyl(isopropyl)amine. This intermediate is then reacted with acrylonitrile under appropriate conditions to yield the final product. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Cyclopentyl(isopropyl)amino)propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of nitriles to primary amines.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the compound.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(Cyclopentyl(isopropyl)amino)propanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(Cyclopentyl(isopropyl)amino)propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopentylamine: A simpler analog with only a cyclopentyl group attached to an amino group.
Isopropylamine: Contains an isopropyl group attached to an amino group.
Propanenitrile: The basic nitrile compound without any substituents.
Uniqueness
3-(Cyclopentyl(isopropyl)amino)propanenitrile is unique due to the combination of cyclopentyl and isopropyl groups attached to the amino group, providing distinct steric and electronic properties. This uniqueness makes it valuable in specific applications where these properties are advantageous.
Propriétés
Formule moléculaire |
C11H20N2 |
|---|---|
Poids moléculaire |
180.29 g/mol |
Nom IUPAC |
3-[cyclopentyl(propan-2-yl)amino]propanenitrile |
InChI |
InChI=1S/C11H20N2/c1-10(2)13(9-5-8-12)11-6-3-4-7-11/h10-11H,3-7,9H2,1-2H3 |
Clé InChI |
PTEQWNNTYNPSQK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N(CCC#N)C1CCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


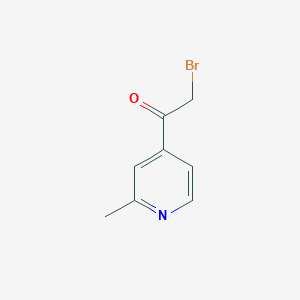



![6-Methoxyimidazo[1,2-b]pyridazine-3-carbaldehyde](/img/structure/B12973713.png)
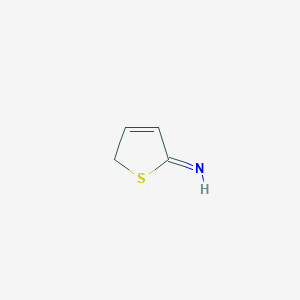
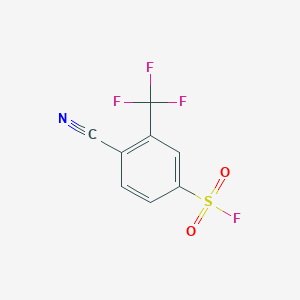

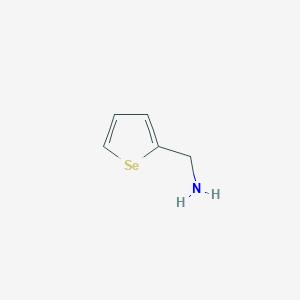
![10,10-Difluoro-6-azadispiro[2.0.54.13]decane hydrochloride](/img/structure/B12973746.png)
